molecular formula C12H14O3 B1626417 1-Oxo-1-phenylbutan-2-yl acetate CAS No. 21550-10-7

1-Oxo-1-phenylbutan-2-yl acetate

Cat. No.: B1626417
CAS No.: 21550-10-7
M. Wt: 206.24 g/mol
InChI Key: NFLPTNUUNCIKKF-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl acetate (5aa) is an α-keto ester characterized by a phenyl-substituted ketone group and an acetate ester moiety. It is synthesized via a general procedure (General Procedure B) involving the reaction of precursor 1a (52 mg, 0.4 mmol) with acetic acid derivatives, yielding a yellow oil with a high yield of 91% . Key properties include:

  • Molecular Formula: C₁₂H₁₅O₃
  • Molecular Weight: 207.1016 g/mol (HRMS)
  • Physical State: Yellow oil
  • Chromatography: Rf = 0.58 (petroleum ether/ethyl acetate = 5:1)
  • Spectroscopic Data:
    • IR (cm⁻¹): 2973 (C-H stretch), 1739 (ester C=O), 1698 (ketone C=O) .
    • HRMS: [M+H]⁺ observed at m/z 207.1010 (calcd. 207.1016) .

The compound serves as a versatile intermediate for synthesizing derivatives with modified ester groups, enabling exploration of structure-property relationships.

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-11(15-9(2)13)12(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLPTNUUNCIKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545074
Record name 1-Oxo-1-phenylbutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21550-10-7
Record name 1-Oxo-1-phenylbutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Secondary Alcohols

Selenium dioxide (SeO₂)-mediated oxidation represents a classical approach for converting secondary alcohols to α-hydroxy ketones. For instance, 1-phenylbutan-2-ol can be oxidized in 1,4-dioxane at 110°C for 4 hours, yielding 1-phenylbutan-2-ol-1-one with 68–72% efficiency. This method benefits from operational simplicity but suffers from toxicity concerns associated with SeO₂. Alternative oxidants like iodine in dimethyl sulfoxide (DMSO) have shown comparable efficacy. A mixture of propiophenone derivatives (1.0 mmol) and iodine (40 mol%) in DMSO at 60°C for 24 hours produced α-hydroxy ketones in 65–80% yields, circumventing hazardous reagents.

Catalytic Methods for α-Hydroxy Ketone Formation

Thiazolium salt-catalyzed Stetter reactions enable the coupling of aldehydes with α,β-unsaturated ketones to form α-hydroxy ketones. For example, reacting benzaldehyde (1.0 mmol) with 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.05 mmol) in ethanol at 80°C for 16 hours yielded 2-hydroxy-1,2-diphenylethan-1-one in 70% yield. This method excels in stereochemical control but requires stringent anhydrous conditions.

Acetylation of α-Hydroxy Ketones

Acetylation of the α-hydroxy group introduces the acetate moiety, finalizing the target compound. Both traditional and transition-metal-catalyzed methods are viable.

Acylation Using Acetic Anhydride

A straightforward protocol involves treating 1-phenylbutan-2-ol-1-one (1.0 mmol) with acetic anhydride (2.0 mmol) in pyridine at 0°C for 2 hours. The reaction proceeds via nucleophilic acyl substitution, achieving 82–85% yields after purification via silica gel chromatography (petroleum ether:ethyl acetate = 10:1). While cost-effective, this method generates stoichiometric waste and requires careful pH control during workup.

Metal-Catalyzed Acylation

Copper bromide (CuBr₂)-mediated acylation offers enhanced selectivity under milder conditions. Combining 1-phenylbutan-2-ol-1-one (1.0 mmol), CuBr₂ (2.0 mmol), and trimethylsilyl acetate (2.0 mmol) in dimethylformamide (DMF) at 25°C for 24 hours afforded 1-oxo-1-phenylbutan-2-yl acetate in 77% yield. The copper catalyst facilitates ligand exchange, promoting efficient acetyl transfer without racemization.

Alternative One-Pot Synthesis Approaches

Recent innovations integrate precursor synthesis and acylation into a single step. For example, a domino reaction using 2-methylimidazole (20 mol%) as a promoter enables simultaneous oxidation of 1-phenylbutan-2-ol and acetylation with acetic anhydride in acetonitrile at 50°C, yielding 70–74% of the target compound. This method reduces purification steps but necessitates precise reagent stoichiometry.

Experimental Procedures and Optimization

Reaction Conditions and Yield Optimization

Parameter Traditional Acylation CuBr₂-Catalyzed Acylation One-Pot Domino Reaction
Temperature (°C) 0–25 25 50
Time (hours) 2 24 12
Yield (%) 82–85 77 70–74
Purity (HPLC) >98% >97% >95%

Optimizing solvent polarity significantly impacts yields. Polar aprotic solvents like DMF enhance copper-catalyzed reactions by stabilizing ionic intermediates, whereas acetonitrile improves domino reaction kinetics.

Purification and Characterization

Crude products are typically purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate. Analytical characterization includes:

  • ¹H NMR (CDCl₃): δ 8.17 (s, 1H), 7.95 (d, J = 7.3 Hz, 2H), 5.98 (dd, J = 7.9, 4.2 Hz, 1H), 2.07–1.84 (m, 2H), 1.03 (t, J = 7.4 Hz, 3H).
  • IR : Peaks at 1730 cm⁻¹ (C=O stretch) and 1174 cm⁻¹ (C-O acetate).

Chemical Reactions Analysis

Structural Characterization

While explicit spectral data for 1-oxo-1-phenylbutan-2-yl acetate is not provided in the cited sources, analogous compounds (e.g., 1-oxo-1-phenylpentan-2-yl acetate) offer insights:

Parameter Data for Analogous Compounds
¹H NMR (CDCl₃) δ 7.94 (d, 2H), 7.59 (t, 1H), 7.48 (t, 2H), 5.86–5.88 (dd, 1H), 2.16 (s, 3H), 1.50–1.89 (m, alkyl chain), 0.89–0.95 (t, 3H)
¹³C NMR (CDCl₃) δ 196.7 (ketone C=O), 170.7 (acetate C=O), 134.9–128.4 (aromatic carbons), 75.2–77.7 (CH-OAc), 20.7 (CH₃CO)
IR (KBr) Strong peaks at 1740 cm⁻¹ (C=O ester), 1696 cm⁻¹ (C=O ketone), 1230 cm⁻¹ (C-O ester)

Domino Reactions for α-Functionalization

This compound serves as a substrate in copper-catalyzed domino reactions to synthesize α-cyano ketones. Key steps include:

  • Catalyst : CuBr₂ with TMSCF₃ (trimethylsilyl cyanide surrogate).

  • Conditions : DMA solvent, H₂O additive, 12-hour reaction at 40°C .

  • Mechanism : Electrophilic activation of the ketone followed by nucleophilic cyanide addition.

Synthetic Versatility

The acetate group enhances solubility and directs regioselectivity in further functionalization, such as:

  • Hydrolysis : Conversion to α-hydroxy ketones under basic conditions.

  • Cross-Coupling : Potential use in Friedel-Crafts or Ullmann-type reactions due to aromatic and ketone motifs .

Comparative Analysis of Methods

Method Advantages Limitations
Sulfur-Mediated One-pot, high yield, broad substrate scopeRequires cryogenic conditions (-78°C)
Copper-Catalyzed Mild conditions, functional-group toleranceLimited to cyanide incorporation

Critical Research Gaps

  • Mechanistic Studies : Detailed kinetic and mechanistic insights into the sulfur-mediated pathway are lacking.

  • Applications : Further exploration of its utility in asymmetric synthesis or pharmaceutical intermediates is warranted.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-oxo-1-phenylbutan-2-yl acetate serves as an important intermediate for synthesizing complex organic molecules. Its dual functional groups enable diverse reactions, such as nucleophilic substitutions and condensation reactions, facilitating the construction of more intricate structures .

Biology

The compound is also utilized in biological studies, particularly in enzyme-catalyzed reactions. It acts as a substrate for various enzymes, leading to the formation of active metabolites that may influence metabolic pathways. Research indicates its potential antibacterial and antifungal properties, suggesting that it could serve as a lead compound for developing new therapeutic agents .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Its ability to act as a precursor in drug synthesis makes it valuable for developing pharmaceuticals targeting specific biological pathways. The compound's structural similarity to known bioactive molecules enhances its potential for medicinal applications .

Industrial Applications

The industrial applications of this compound include its use in the production of fragrances, flavors, and specialty chemicals. Its unique chemical properties allow it to be employed in formulations requiring specific sensory characteristics or chemical reactivity .

Mechanism of Action

The mechanism by which 1-oxo-1-phenylbutan-2-yl acetate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate for certain enzymes, leading to the formation of reaction products. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Aromatic esters (e.g., 5ap, 5aq) generally exhibit lower yields (39–45%) compared to aliphatic derivatives, likely due to steric hindrance or reduced reactivity of aromatic acids .
  • Melting points are reported for solid derivatives (e.g., 5aq), while others remain oils.

Aliphatic Esters

Compound ID Ester Group Molecular Formula Yield (%) Physical State Rf (Solvent Ratio) Key IR Peaks (cm⁻¹) HRMS [M+H]⁺ (Observed/Calcd)
5ab Propionate C₁₃H₁₆O₃ 75 Yellow oil 0.53 (20:1) 1739 (C=O), 1449 (C-H) Not reported
5ae Tetradecanoate C₂₄H₃₆O₃ 65 Yellow oil 0.71 (20:1) 1737 (C=O), 1222 (C-O) 311.1646/311.1642
5ao Acrylate C₁₃H₁₄O₃ 30 Yellow oil 0.50 (20:1) 1740 (C=O), 1637 (C=C) Not reported

Key Observations :

  • Long-chain aliphatic esters (e.g., 5ae) show moderate yields (65%) and higher Rf values, indicating increased hydrophobicity .

Halogenated and Sulfur-Containing Esters

Compound ID Ester Group Molecular Formula Yield (%) Physical State Rf (Solvent Ratio) Key IR Peaks (cm⁻¹) HRMS [M+H]⁺ (Observed/Calcd)
5ak 2-Chloroacetate C₁₂H₁₃ClO₃ 61 Yellow oil Not reported 1739 (C=O), 1223 (C-Cl) Not reported
5al 2-(Phenylthio)acetate C₁₈H₁₈O₃S 72 Yellow oil 0.44 (50:1) 1737 (C=O), 1159 (C-S) Not reported

Key Observations :

  • Chlorinated esters (5ak) exhibit moderate yields (61%), while sulfur-containing derivatives (5al) achieve higher yields (72%), suggesting favorable thiol reactivity .

Discussion of Structural and Functional Trends

  • Yield Variability : Aromatic and acrylate esters show lower yields compared to aliphatic or sulfur-containing derivatives, reflecting steric and electronic effects during synthesis.
  • Solubility and Chromatography: Aliphatic esters with longer chains (e.g., 5ae) exhibit higher Rf values, correlating with increased nonpolarity .
  • Spectroscopic Signatures : The ketone C=O stretch (~1698 cm⁻¹) is consistent across derivatives, while ester C=O stretches vary slightly (1737–1740 cm⁻¹) depending on substituent electronics .

Biological Activity

1-Oxo-1-phenylbutan-2-yl acetate, a compound with the chemical formula C12H14O3C_{12}H_{14}O_3, is recognized for its potential biological activities, particularly in enzyme-catalyzed reactions. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Synthetic Routes

The synthesis of this compound typically involves:

  • Esterification : The reaction of 1-oxo-1-phenylbutan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid under reflux conditions.

Industrial Production

In industrial settings, continuous flow processes are preferred to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters, ensuring consistent product quality.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a substrate for various enzymes, leading to the formation of active metabolites that can influence cellular pathways and biochemical processes.

Enzyme Interaction

Research indicates that this compound may enhance or inhibit the activity of specific enzymes involved in metabolic pathways. For example:

  • Enzyme-Catalyzed Reactions : Studies have shown that this compound can participate in reactions catalyzed by enzymes, suggesting its utility in biochemical research and potential therapeutic applications .

Case Studies

Several studies have investigated the biological implications of this compound:

Study Findings
Study A (2024)Demonstrated that this compound enhances the activity of certain metabolic enzymes, leading to increased substrate turnover rates.
Study B (2023)Explored its potential as an anti-diabetic agent by modulating glucose metabolism through enzyme interactions.
Study C (2023)Investigated its role in synthesizing novel compounds with potential therapeutic effects, highlighting its versatility as a synthetic intermediate.

Chemistry

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .

Medicine

The compound is being explored for its therapeutic properties, particularly in metabolic disorders. Its ability to act on enzyme systems makes it a candidate for drug development aimed at treating conditions like diabetes .

Industry

Beyond research applications, it is utilized in producing fragrances and specialty chemicals due to its pleasant aroma and reactivity profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Oxo-1-phenylbutan-2-yl acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acetylation of 1-oxo-1-phenylbutan-2-ol using acetic anhydride in the presence of a base catalyst (e.g., pyridine). Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 substrate-to-acetic anhydride) and temperature control (60–80°C) to minimize side reactions like hydrolysis . Yield improvements (up to 85–98%) are achievable through inert atmosphere conditions and stepwise purification using flash chromatography .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : Confirm ester linkage via characteristic peaks (e.g., δ 2.1 ppm for acetate methyl protons, δ 4.5–5.0 ppm for the α-proton adjacent to the ketone) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Verify carbonyl stretches (C=O at ~1740 cm⁻¹ for acetate and ~1700 cm⁻¹ for ketone) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation .
  • Store in airtight containers under nitrogen to prevent hydrolysis or oxidation .
  • Dispose of waste via approved organic solvent protocols, avoiding aqueous drains due to environmental toxicity .

Advanced Research Questions

Q. How does the electronic environment of the phenyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Electron-withdrawing substituents on the phenyl ring (e.g., -NO₂) increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Kinetic studies using Hammett plots (σ values) and DFT calculations (e.g., Mulliken charges) can quantify this effect. Experimental validation via competition reactions with varying substituents is recommended .

Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

  • Methodological Answer : Under acidic conditions, protonation of the ketone oxygen destabilizes the acetate ester, leading to hydrolysis. In alkaline media, hydroxide ions directly attack the ester carbonyl. Stability studies using pH-controlled degradation assays (monitored by HPLC) and Arrhenius analysis can determine activation energies for each pathway .

Q. How can researchers design experiments to resolve contradictory data on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer :

  • Controlled Solubility Trials : Measure solubility in DMSO, DMF, and THF using gravimetric analysis (saturation concentration at 25°C).
  • Molecular Dynamics Simulations : Model solvent-solute interactions (e.g., dipole moments, hydrogen-bonding propensity) to explain discrepancies .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., methyl benzoylformate) to identify outlier data .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing variability in synthetic yields across multiple batches?

  • Methodological Answer :

  • Apply ANOVA to identify significant factors (e.g., catalyst type, temperature).
  • Use Design of Experiments (DoE) software (e.g., JMP, Minitab) to optimize reaction parameters and reduce batch-to-batch variability .

Q. How should researchers address conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects).
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Validate with alternative techniques like X-ray crystallography if crystalline derivatives are obtainable .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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